2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide)
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Overview
Description
2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) is a chemical compound characterized by the presence of diselane and phenylene groups linked to N-phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) typically involves the reaction of diselane derivatives with phenylene and N-phenylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The diselane group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the diselane group to selenide.
Substitution: The phenylene and N-phenylacetamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diselane group can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the phenylene or N-phenylacetamide moieties .
Scientific Research Applications
2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and can be used in studies involving selenium chemistry.
Biology: The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of novel pharmaceuticals.
Industry: The compound can be used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diselane group can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The phenylene and N-phenylacetamide groups can interact with specific proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(E)-1,2-Ethenediyldi-4,1-phenylene]bis(4,6-diphenyl-1,3,5-triazine): This compound features a similar phenylene linkage but differs in the presence of triazine groups instead of diselane and N-phenylacetamide.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: This compound has a similar phenylene structure but includes hydroxypropane and oxy groups.
Uniqueness
2,2’-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide) is unique due to its diselane linkage, which imparts distinct redox properties and potential biological activity. This sets it apart from other compounds with similar phenylene structures but different functional groups .
Properties
CAS No. |
62218-88-6 |
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Molecular Formula |
C28H24N2O2Se2 |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2-[2-[[2-(2-anilino-2-oxoethyl)phenyl]diselanyl]phenyl]-N-phenylacetamide |
InChI |
InChI=1S/C28H24N2O2Se2/c31-27(29-23-13-3-1-4-14-23)19-21-11-7-9-17-25(21)33-34-26-18-10-8-12-22(26)20-28(32)30-24-15-5-2-6-16-24/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChI Key |
YQORGHNDFKIOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[Se][Se]C3=CC=CC=C3CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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